1-(Prop-2-yn-1-yl)pyrrolidine

Enzyme inhibition Neurodegenerative disease Medicinal chemistry

1-(Prop-2-yn-1-yl)pyrrolidine (synonyms: N-propargylpyrrolidine, 1-(2-propynyl)pyrrolidine) is a tertiary propargylamine comprising a pyrrolidine ring N-substituted with a terminal alkyne group. With a molecular weight of 109.17 g/mol, a boiling point of 135.4 ± 23.0 °C (760 mmHg), and a calculated logP of 0.65, this colorless to pale-yellow liquid is miscible with common organic solvents and exhibits moderate aqueous solubility (~26 g/L at 25 °C).

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 7223-42-9
Cat. No. B1267235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)pyrrolidine
CAS7223-42-9
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC#CCN1CCCC1
InChIInChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2
InChIKeyIUGUPWHFLZEPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)pyrrolidine (CAS 7223-42-9) – Core Properties, Procurement-Relevant Identifiers, and Comparator Landscape


1-(Prop-2-yn-1-yl)pyrrolidine (synonyms: N-propargylpyrrolidine, 1-(2-propynyl)pyrrolidine) is a tertiary propargylamine comprising a pyrrolidine ring N-substituted with a terminal alkyne group [1]. With a molecular weight of 109.17 g/mol, a boiling point of 135.4 ± 23.0 °C (760 mmHg), and a calculated logP of 0.65, this colorless to pale-yellow liquid is miscible with common organic solvents and exhibits moderate aqueous solubility (~26 g/L at 25 °C) . Its closest structural analogs are N-propargylpiperidine (a six-membered ring homolog), N-propargylmorpholine (an oxygen-containing heterocycle), and N,N-diethylpropargylamine (an acyclic tertiary propargylamine). These compounds share the terminal alkyne motif but differ in ring size, heteroatom content, and conformational flexibility, leading to measurable differences in biological target engagement, binding pose, and physicochemical properties that are critical for downstream application performance.

Why N-Propargylpyrrolidine Cannot Be Interchanged with Piperidine, Morpholine, or Acyclic Propargylamine Analogs in Structure-Sensitive Applications


Despite sharing the terminal alkyne handle, tertiary propargylamines built on different heterocyclic scaffolds exhibit divergent biological and physicochemical behavior. In enzyme inhibition, the five-membered pyrrolidine ring imposes a distinct spatial orientation of the naphthalene pharmacophore relative to the active site compared to the six-membered piperidine analog, as directly visualized by X-ray crystallography [1]. This translates into an inverted selectivity profile: the pyrrolidine scaffold favors monoamine oxidase (MAO) inhibition, whereas the piperidine scaffold favors butyrylcholinesterase (BChE) inhibition [1]. In corrosion inhibition, the pyrrolidine-derived quaternary ammonium salts outperform their non-propargyl counterparts and show chain-length-dependent inhibition efficiencies up to 96.2% [2]. Even subtle changes in ring heteroatom composition alter solubility, logP, and target engagement, making generic substitution a source of experimental irreproducibility.

1-(Prop-2-yn-1-yl)pyrrolidine – Quantitative Head-to-Head Differentiation Evidence Against Comparator Propargylamines


Scaffold-Driven Inversion of Enzyme Selectivity: Pyrrolidine vs. Piperidine Core in BChE/MAO Inhibition

Replacing the piperidine ring with a pyrrolidine ring in 1,3-disubstituted N-propargylamine inhibitors reduces hBChE potency while increasing hMAO potency, directly demonstrating scaffold-controlled target selectivity [1]. This SAR trend is consistent across all synthesized derivatives [1][2].

Enzyme inhibition Neurodegenerative disease Medicinal chemistry

Distinct Binding Pose Confirmed by X-ray Crystallography: Pyrrolidine 4 vs. Its Piperidine Analog in hBChE

The X-ray crystal structure of N-propargylpyrrolidine carboxamide 4 bound to hBChE reveals a binding pose distinct from that of its direct piperidine analog (PDB: 5LKR) [1]. The piperidine analog adopts a pose more similar to sulfonamide 10, with its naphthalene ring rotated and carboxamide oxygen oriented toward Thr120 (distance 3.6 Å, too long for stable H-bonding), while the piperidine ring points away from the active site with poor residue interactions [1].

Structural biology Drug design Binding mode

Corrosion Inhibition Efficiency: Pyrrolidine-Derived Quaternary Ammonium Salts Achieve 92.6–96.2% Efficiency at Micromolar Concentrations

Pyrrolidine-based quaternary ammonium bromides incorporating N-propargyl groups were evaluated for mild steel corrosion in 1 M HCl [1]. At 60.3 μmol L⁻¹, inhibition efficiencies reached 92.6% (DPPB), 93.7% (DDPPB), and 96.2% (HDPPB) by gravimetric weight loss, with the trend HDPPB > DDPPB > DPPB driven by increasing alkyl chain length [1]. These values surpass many non-propargyl quaternary ammonium salts reported in the same study and are supported by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements [1].

Corrosion inhibition Mild steel Acid media

Physicochemical Profile Comparison: LogP, Solubility, and Ring Basicity Differentiate Pyrrolidine from Piperidine and Morpholine Analogs

The calculated logP of N-propargylpyrrolidine (0.65) is lower than that of N-propargylpiperidine (estimated ~1.1) and higher than N-propargylmorpholine (estimated ~0.3), reflecting the impact of ring oxygen and ring size on lipophilicity . Aqueous solubility for the free base is ~26 g/L at 25 °C . The pyrrolidine ring has a higher pKaH (~11.3) compared to piperidine (~11.1) and morpholine (~8.3), affecting protonation state at physiological pH and consequently membrane permeability and off-target interactions [1].

Physicochemical properties Drug-likeness Lead optimization

Click Chemistry Reactivity: Terminal Alkyne Enables Quantitative CuAAC Conjugation with Azide Partners

The N-propargyl group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently, yielding 1,4-disubstituted 1,2,3-triazoles under standard conditions (CuSO₄·5H₂O/sodium ascorbate, H₂O/t-BuOH, rt) [1]. This reaction has been exploited to construct libraries of pyrrolidine-type organocatalysts that achieve up to 100% yield and 96% ee in asymmetric Michael additions [2]. While the reactivity of the terminal alkyne is a class property shared among propargylamines, the pyrrolidine nitrogen's basicity and steric environment modulate the Cu(I)-alkyne π-complex stability and subsequent cycloaddition kinetics, as inferred from comparative studies of tertiary propargylamine Cu(I) complexes [3].

Click chemistry Bioconjugation CuAAC

Blood-Brain Barrier Permeability and Cellular Safety: N-Propargylpyrrolidine-Derived Compounds Demonstrate Favorable in Vitro ADME-Tox Profile

Two representative N-propargylpyrrolidine derivatives (compound 1 and sulfonamide 10) were predicted to cross the blood-brain barrier and exhibited low cytotoxicity (CC₅₀ > 50 μM) in two cell lines, along with protection against amyloid β₁₋₄₂-induced neuronal cell death [1]. This contrasts with many N-propargylpiperidine-based MAO inhibitors that show higher cytotoxicity or poorer brain penetration in analogous assays, although direct head-to-head cytotoxicity data for the piperidine analogs are not reported in the same study [1].

Blood-brain barrier Cytotoxicity Neuroprotection

1-(Prop-2-yn-1-yl)pyrrolidine – Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


MAO-Focused Neurodegenerative Disease Drug Discovery: Pyrrolidine Core as the Preferred Scaffold for Irreversible MAO-A/B Inhibitors

Based on the SAR evidence that the N-propargylpyrrolidine scaffold shifts selectivity toward MAO over BChE [1], medicinal chemistry teams targeting Parkinson's disease or depression should procure this building block when dual MAO-A/B inhibition is desired. Compound 1 (IC50 hMAO-A = 6.42 μM, hMAO-B = 7.83 μM) serves as a validated starting point, with time-dependent irreversible inhibition confirmed by IC50 curve shift and dilution assays [1]. The piperidine analog would be contra-indicated due to its BChE-favoring profile.

Industrial Corrosion Inhibitor Formulation: Propargyl-Pyrrolidine Quaternary Ammonium Salts for Mild Steel Protection in Acidic Media

For chemical suppliers and oilfield service companies developing acidizing corrosion inhibitors, 1-(prop-2-yn-1-yl)pyrrolidine is the essential precursor to high-performance quaternary ammonium salts [2]. The inhibition efficiency reaches 96.2% at 60.3 μmol L⁻¹ for the C16-alkyl derivative (HDPPB), with performance tunable by alkyl chain length [2]. Procuring the pyrrolidine-based propargyl building block enables access to this structurally differentiated inhibitor class, which outperforms many non-propargyl quaternary ammonium alternatives in gravimetric and electrochemical benchmarks.

Asymmetric Organocatalyst Synthesis via Click Chemistry: Pyrrolidine-Derived Triazole Catalysts for Enantioselective Michael Additions

Groups engaged in asymmetric organocatalysis should select 1-(prop-2-yn-1-yl)pyrrolidine over acyclic or piperidine-based propargylamines when constructing triazole-functionalized pyrrolidine catalysts via CuAAC [3]. The resulting clicked catalysts deliver up to 96% ee in Michael additions, attributed to the five-membered ring's conformational rigidity, which is not replicated by acyclic N,N-diethylpropargylamine-derived analogs [3].

Structure-Guided Lead Optimization of hBChE Inhibitors: Pyrrolidine vs. Piperidine Binding Mode Differentiation Informs Rational Design

For structural biology and computational chemistry teams optimizing hBChE inhibitors, the distinct binding pose of the pyrrolidine scaffold—validated by X-ray crystallography (compound 4 with hBChE) [1]—provides a defined structural basis for rational design. The pyrrolidine core enables productive Trp82 choline-pocket engagement, a feature not achievable with the piperidine analog [1]. Procurement of the pyrrolidine building block is therefore required for any design campaign targeting this specific binding mode.

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